molecular formula C16H19Cl2N B13440660 rac Clobenzorex-d6 Hydrochloride

rac Clobenzorex-d6 Hydrochloride

Cat. No.: B13440660
M. Wt: 302.3 g/mol
InChI Key: ASTCUURTJCZRSC-WXVCLZDVSA-N
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Description

rac Clobenzorex-d6 Hydrochloride: is a deuterated form of Clobenzorex, a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobenzorex due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Clobenzorex-d6 Hydrochloride involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride. The deuterated version is synthesized similarly, with deuterium atoms incorporated at specific positions to create the labeled compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically supplied as a hydrochloride salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: rac Clobenzorex-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base intermediates back to the parent amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

rac Clobenzorex-d6 Hydrochloride is extensively used in scientific research for various applications:

Mechanism of Action

rac Clobenzorex-d6 Hydrochloride exerts its effects by stimulating the central nervous system. It acts as a prodrug, metabolizing into active compounds that increase the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, reduced appetite, and enhanced mood. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

    Clobenzorex: The non-deuterated form, used as an appetite suppressant.

    Amphetamine: A stimulant with similar central nervous system effects.

    Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.

Uniqueness: rac Clobenzorex-d6 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for detailed pharmacokinetic studies. This isotopic labeling helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies .

Properties

Molecular Formula

C16H19Cl2N

Molecular Weight

302.3 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D;

InChI Key

ASTCUURTJCZRSC-WXVCLZDVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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